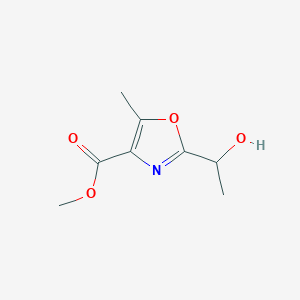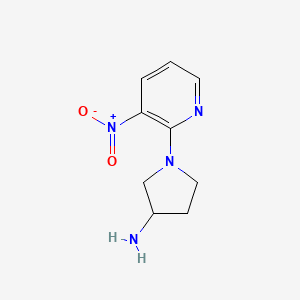
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a nitropyridine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Analyse Chemischer Reaktionen
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential therapeutic agents for treating various cancers.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine moiety and is used as a kinase inhibitor.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar pyrrolidine ring and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
833452-33-8 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-(3-nitropyridin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H12N4O2/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9/h1-2,4,7H,3,5-6,10H2 |
InChI-Schlüssel |
OARZYUTUPOBYGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



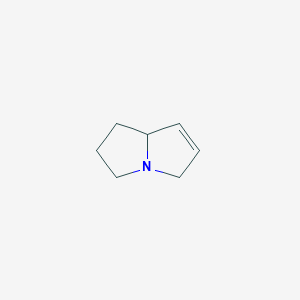
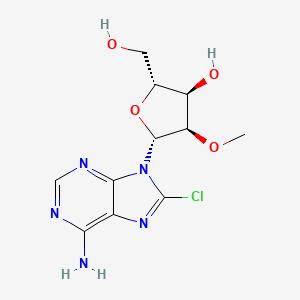
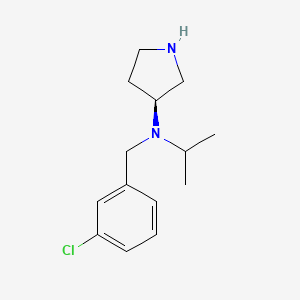
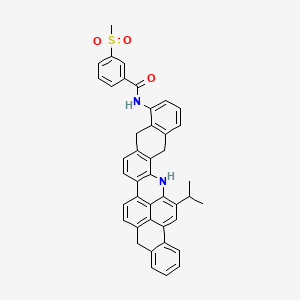
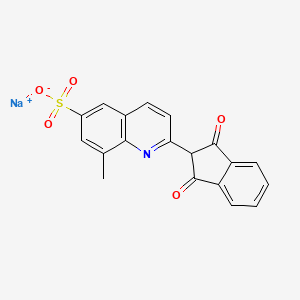
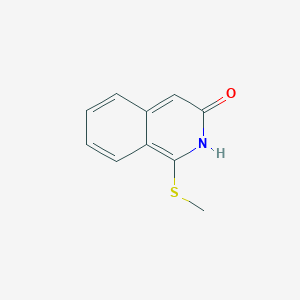
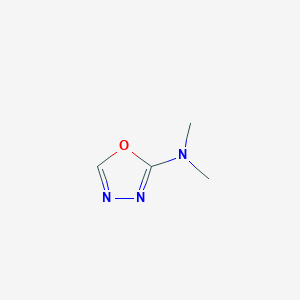
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
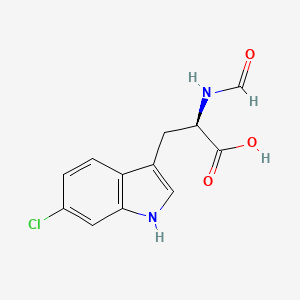
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
